10-Hydroxybenzo(a)pyrene

Description

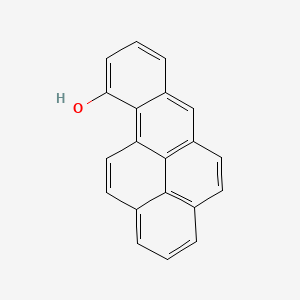

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzo[a]pyren-10-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1-11,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHMWNGBSJFXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205416 | |

| Record name | 10-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56892-31-0 | |

| Record name | 10-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56892-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056892310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F2SW447RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of 10 Hydroxybenzo a Pyrene

Enzymatic Hydroxylation and Oxidation Processes

The initial metabolic steps involving 10-hydroxybenzo(a)pyrene are predominantly oxidative, catalyzed by a superfamily of enzymes known as cytochrome P450s. These reactions are crucial in the bioactivation of B[a]P and its metabolites. frontiersin.orgresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Activation and Hydroxylation

Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, play a central role in the metabolic activation of B[a]P and its derivatives. researchgate.net These enzymes are inducible by exposure to polycyclic aromatic hydrocarbons (PAHs) like B[a]P itself, through the aryl hydrocarbon receptor (AhR) signaling pathway. mdpi.comtandfonline.com While CYP1A1 has historically been considered the primary enzyme in B[a]P metabolism, recent studies have highlighted the significant contribution of CYP1B1. researchgate.net

CYP1A1 is involved in the oxidation of B[a]P to various metabolites, including phenols, quinones, and dihydrodiols. plos.orgnih.gov It is also capable of converting B[a]P-7,8-dihydrodiol to the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.gov Interestingly, some research suggests that CYP1A1 may also have a role in the detoxification of B[a]P. mdpi.comnih.gov

CYP1B1 is also highly active in the metabolic activation of PAHs. researchgate.netmdpi.com It is particularly efficient in the formation of B[a]P-7,8-dihydrodiol-9,10-epoxide from B[a]P-7,8-dihydrodiol. aacrjournals.org The expression of both CYP1A1 and CYP1B1 can be influenced by genetic polymorphisms, which may contribute to individual differences in susceptibility to the harmful effects of B[a]P. researchgate.net

The metabolism of B[a]P by these enzymes leads to the formation of various hydroxylated derivatives, including 3-hydroxybenzo(a)pyrene and 9-hydroxybenzo(a)pyrene, which are considered detoxification products, as well as precursors for further metabolism. nih.govnih.gov The formation of this compound itself is a result of this enzymatic hydroxylation.

| Enzyme | Role in B[a]P Metabolism | Key Metabolites Formed |

| CYP1A1 | Oxidation and activation | Phenols, Quinones, Dihydrodiols, BPDE |

| CYP1B1 | Oxidation and activation | Dihydrodiols, BPDE |

Involvement of Epoxide Hydrolase and Aldo-Keto Reductases in Downstream Metabolite Formation

Following the initial oxidation by cytochrome P450 enzymes, other enzymes play a crucial role in the further metabolism of B[a]P intermediates. Microsomal epoxide hydrolase (mEH) is responsible for hydrolyzing epoxide intermediates, such as B[a]P-7,8-epoxide, to form trans-dihydrodiols, including B[a]P-7,8-dihydrodiol. frontiersin.orgresearchgate.net This step is critical in the pathway leading to the formation of the highly reactive BPDE. frontiersin.orgresearchgate.net The addition of purified epoxide hydrolase to in vitro systems has been shown to increase the formation of dihydrodiols. nih.gov

Aldo-keto reductases (AKRs) are involved in another significant pathway of B[a]P metabolism, leading to the formation of o-quinones. nih.govresearchgate.net AKRs catalyze the oxidation of PAH trans-dihydrodiols to produce reactive o-quinones. researchgate.net This pathway represents an alternative route of metabolic activation, distinct from the diol-epoxide pathway.

Conjugation Reactions and Phase II Metabolism

Phase II metabolism involves the conjugation of the hydroxylated metabolites of B[a]P with endogenous molecules, which generally increases their water solubility and facilitates their excretion from the body. These reactions are considered a major detoxification pathway.

Glucuronidation Pathways

Glucuronidation is a major Phase II reaction for B[a]P metabolites, including this compound. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl group of the metabolite. nih.gov Several UGT isoforms have been shown to be involved in the glucuronidation of B[a]P phenols. nih.gov For instance, UGT1*06 and UGT2B2 have been found to glucuronidate various hydroxybenzo(a)pyrene isomers. nih.gov Glucuronide conjugates are the predominant metabolites found in various tissues. researchgate.net

Sulfation Pathways

Sulfation is another important Phase II conjugation reaction for B[a]P metabolites. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. While glucuronidation is often the more dominant pathway, sulfation also plays a role in the detoxification of B[a]P phenols. physiology.orgoup.com The resulting sulfate (B86663) conjugates are water-soluble and can be readily excreted.

| Conjugation Pathway | Enzyme Family | Function | Resulting Product |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Adds glucuronic acid | Glucuronide conjugate |

| Sulfation | Sulfotransferases (SULTs) | Adds a sulfonate group | Sulfate conjugate |

Formation of Downstream Metabolites from this compound

This compound, as a primary metabolite of B[a]P, can undergo further metabolic transformations. These subsequent reactions can lead to a variety of downstream metabolites, some of which may be more or less biologically active than the parent compound.

The primary routes for the further metabolism of this compound are the Phase II conjugation reactions, glucuronidation and sulfation, as described above. These reactions convert this compound into its corresponding glucuronide and sulfate conjugates, which are then excreted.

In addition to conjugation, this compound can potentially be further oxidized by cytochrome P450 enzymes to form dihydroxy- and quinone-type metabolites. plos.orgresearchgate.net The formation of quinones from phenolic precursors is a recognized metabolic pathway for PAHs. oup.com These quinones can be redox-active and contribute to oxidative stress. researchgate.net

Dihydrodiol and Tetrahydrotetrol Formation

The formation of dihydrodiols and their subsequent hydrolysis products, tetrahydrotetrols (tetrols), is a well-established pathway in the metabolic activation of the parent compound, Benzo(a)pyrene. This process typically involves initial epoxidation by cytochrome P450 enzymes followed by hydration via epoxide hydrolase to form a dihydrodiol. This dihydrodiol can then be further epoxidized to a highly reactive diol-epoxide, which can covalently bind to DNA or be hydrolyzed to a stable tetrol.

However, when considering the further metabolism of B[a]P's phenolic derivatives, not all isomers serve as substrates for this pathway. Specific investigations into the metabolic potential of the various monohydroxybenzo(a)pyrenes have shown that this compound has little to no activity in forming further oxidized products. nih.gov A pivotal study examining the mutagenic activity of all 12 B[a]P monophenols found that this compound, along with the 4-, 5-, 7-, 8-, and 11-hydroxy isomers, displays minimal to no mutagenic activity, either directly or after further oxidative metabolism. nih.gov This suggests that it is not significantly converted into dihydrodiols or the subsequent tetrols. nih.gov

In contrast, other phenolic isomers are known as premutagens, meaning they are actively metabolized to mutagenic products, which can include diol-epoxides. nih.gov For instance, 9-hydroxybenzo(a)pyrene can be metabolized to 9-hydroxybenzo(a)pyrene 4,5-oxide, a reactive intermediate. nih.gov This distinction underscores the high degree of structural specificity in the enzymatic systems responsible for B[a]P metabolism.

| Benzo(a)pyrene Phenol Isomer | Reported Metabolic Activity/Potential | Reference |

|---|---|---|

| 1-Hydroxybenzo(a)pyrene | Premutagen (metabolized to mutagenic products) | nih.gov |

| 2-Hydroxybenzo(a)pyrene | Premutagen (metabolized to mutagenic products) | nih.gov |

| 3-Hydroxybenzo(a)pyrene | Premutagen (metabolized to mutagenic products) | nih.gov |

| 4-Hydroxybenzo(a)pyrene | Little or no mutagenic activity with or without further metabolism | nih.gov |

| 5-Hydroxybenzo(a)pyrene | Little or no mutagenic activity with or without further metabolism | nih.gov |

| 6-Hydroxybenzo(a)pyrene | Moderately active mutagen; also a premutagen | nih.gov |

| 7-Hydroxybenzo(a)pyrene | Little or no mutagenic activity with or without further metabolism | nih.gov |

| 8-Hydroxybenzo(a)pyrene | Little or no mutagenic activity with or without further metabolism | nih.gov |

| 9-Hydroxybenzo(a)pyrene | Premutagen (metabolized to mutagenic products) | nih.govnih.gov |

| This compound | Little or no mutagenic activity with or without further metabolism | nih.gov |

| 11-Hydroxybenzo(a)pyrene | Little or no mutagenic activity with or without further metabolism | nih.gov |

| 12-Hydroxybenzo(a)pyrene | Moderately active mutagen; also a premutagen | nih.gov |

Quinone Metabolite Generation (e.g., Benzo(a)pyrene-7,8-quinone)

The generation of quinones represents another significant metabolic pathway for Benzo(a)pyrene and some of its metabolites. These quinones, such as Benzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione, and Benzo(a)pyrene-7,8-dione, can be formed through the oxidation of phenols or dihydrodiols. inchem.orgresearchgate.netnih.gov For example, 3-Hydroxybenzo(a)pyrene can be oxidized to form Benzo(a)pyrene-3,6-quinone, and Benzo(a)pyrene-7,8-dihydrodiol can be oxidized by aldo-keto reductases to yield Benzo(a)pyrene-7,8-dione. inchem.orgnih.gov

However, consistent with the findings regarding dihydrodiol formation, there is a lack of evidence supporting the biotransformation of this compound into quinone metabolites. The research that categorized this compound as having little to no further oxidative metabolism implies it is not a significant precursor for quinone generation. nih.gov While the enzymatic oxidation of certain B[a]P derivatives to quinones is a known activation pathway, this reactivity appears to be highly dependent on the specific position of the hydroxyl group, with the 10-position being unfavorable for such a conversion. nih.govnih.gov

Molecular Interactions and Adduct Formation of 10 Hydroxybenzo a Pyrene and Its Derivatives

Nucleic Acid Adduct Formation Mechanisms

The covalent binding of reactive metabolites of polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene to DNA is considered a crucial initial step in the induction of neoplasia. nih.gov BaP is enzymatically converted into reactive forms, notably diol epoxides, which can bind covalently to cellular macromolecules. nih.gov The resulting DNA adducts, if not repaired, can lead to mutations during DNA replication. frontiersin.org

The ultimate carcinogenic metabolites of BaP, the diol epoxides, react covalently with the nucleophilic centers in DNA bases. researchgate.net The primary targets for this binding are the exocyclic amino groups of deoxyguanosine (dG) and, to a lesser extent, deoxyadenosine (B7792050) (dA). nih.govresearchgate.netuio.no

Research has shown that the predominant adduct formed from benzo(a)pyrene diol epoxide I (BPDE I) is with deoxyguanosine. nih.gov The binding typically occurs between the C-10 position of the BPDE molecule and the N²-position of the guanine (B1146940) base. psu.edu While dG adducts are the most common, adducts with deoxyadenosine have also been identified, though they are formed in smaller quantities. nih.gov Specifically, these dA adducts result from the addition of the N⁶ amino group of adenine (B156593) to the C-10 position of BPDE. nih.gov

Beyond the well-studied diol epoxides, other metabolites also form adducts. Benzo[a]pyrene-7,8-quinone (BPQ), another BaP derivative, reacts with dG and dA under physiological pH to form stable Michael addition products. aacrjournals.org The reaction with dG yields four distinct diastereomeric adducts, while the reaction with dA produces a single diastereomeric pair. aacrjournals.org Adducts generated from the further metabolism of 9-hydroxy-BaP have also been observed. nih.gov

| BaP Derivative | Nucleoside Target | Binding Site on Nucleoside | Key Findings | Reference |

|---|---|---|---|---|

| Benzo[a]pyrene (B130552) diol epoxide I (BPDE I) | Deoxyguanosine (dG) | N²-amino group | Predominant adduct formed. | nih.govpsu.edu |

| Benzo[a]pyrene diol epoxide I (BPDE I) | Deoxyadenosine (dA) | N⁶-amino group | Formed in relatively small amounts compared to dG adducts. | nih.govnih.gov |

| Benzo[a]pyrene-7,8-quinone (BPQ) | Deoxyguanosine (dG) | N²-amino group | Forms four unique diastereomeric Michael addition products. | aacrjournals.org |

| Benzo[a]pyrene-7,8-quinone (BPQ) | Deoxyadenosine (dA) | Not specified | Forms one diastereomeric pair of adducts. | aacrjournals.org |

| 9-Hydroxy-BaP Metabolites | DNA | Not specified | Evidence of adduct formation, possibly from 4,5-epoxy-9-hydroxy-BaP. | nih.gov |

The three-dimensional structure of both the BaP metabolite and the resulting DNA adduct is a critical factor in its biological consequences. BaP metabolism can produce four configurational isomers of the 7,8-diol-9,10-epoxide (BPDE). researchgate.net The major stereoisomer implicated in DNA adduct formation is the (+)-anti-(7R,8S,9S,10R)-BPDE. researchgate.netresearchgate.net

The reaction between BPDE and DNA nucleosides is highly stereospecific. researchgate.net Both cis and trans additions relative to the plane of the pyrenyl system can occur. For example, the reaction of the syn-diastereomer of BPDE with an oligonucleotide showed that the (-)-enantiomer yielded one dominant adduct resulting from cis addition to the exocyclic amino group of deoxyguanosine. nih.gov In contrast, the (+)-enantiomer produced two major adducts, one from cis addition and a minor one from trans addition. nih.gov Similarly, studies on adducts with deoxyadenosine have characterized four distinct structures resulting from both cis and trans addition of the N⁶ amino group to both enantiomers of BPDE. nih.gov

The characterization of these diastereomeric adducts relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and circular dichroism, which help determine their absolute stereoconfiguration. nih.govaacrjournals.org The resulting conformation of the adduct within the DNA helix varies; spectroscopic evidence suggests that cis adducts tend to have an intercalative mode of interaction, whereas trans adducts may be localized externally to the helix. nih.gov

Prior to covalent bond formation, reactive BaP metabolites can engage in non-covalent interactions with the DNA double helix. nih.gov The primary mode of this physical binding is intercalation, where the planar aromatic ring system of the metabolite inserts between the base pairs of the DNA. nih.govresearchgate.net

This non-covalent association is a rapid, reversible equilibrium. The formation of an intercalation complex between BPDE and DNA is characterized by a 10 nm red shift in the absorption maximum of BPDE. osti.gov It is proposed that this intercalative complex may be a prerequisite for the subsequent covalent binding. nih.gov However, it is also possible for covalent binding to occur without the formation of a detectable, physically bound complex. nih.gov

Fluorescence displacement methods and viscosity measurements have confirmed that various polycyclic aromatic compounds, including BaP metabolites, interact with DNA predominantly via intercalation rather than by binding to the minor groove. researchgate.net The polar hydroxyl or epoxide groups on the periphery of the aromatic ring system play a crucial role in determining the binding affinity. researchgate.net For instance, 3-hydroxybenzo[a]pyrene shows a strong binding affinity to DNA. researchgate.net Studies have established binding constants for the non-covalent interaction of BPDE and its hydrolysis product, benzo[a]pyrene-7,8,9,10-tetrol (B1211751) (BPT), with DNA. researchgate.netosti.gov

| Compound | Binding Mode | Dissociation/Binding Constant (K) | Reference |

|---|---|---|---|

| BPDE | Intercalation | K ≈ 8200 M⁻¹ | osti.gov |

| Benzo[a]pyrene-tetrol (BPT) | Intercalation | K ≈ 3300 M⁻¹ | osti.gov |

| 1-Hydroxypyrene | Intercalation | Kd = 0.62 µM | researchgate.net |

| 3-Hydroxybenzo[a]pyrene | Intercalation | Kd range: 0.02 to 12.34 µM | researchgate.net |

Stereochemical Aspects and Diastereomeric Adduct Characterization

Protein Binding and Receptor Interactions

In addition to DNA, 10-hydroxybenzo(a)pyrene and its related compounds interact with a variety of cellular proteins, influencing critical signaling pathways and metabolic processes.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to xenobiotic chemicals, including BaP. wikipedia.orgnih.gov In its inactive state, AhR resides in the cytoplasm as part of a multi-protein complex that includes heat shock protein 90 (Hsp90), p23, and AHR-Interacting Protein (AIP/XAP2). dovepress.commdpi.com

The process of activation begins when a ligand, such as BaP, enters the cell and binds to AhR. frontiersin.orgwikipedia.org This binding event triggers a conformational change, causing the chaperone proteins to dissociate. wikipedia.orgdovepress.com The activated ligand-AhR complex then translocates into the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.comreactome.org This AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. dovepress.commdpi.com

Binding to XREs initiates the transcription of a battery of genes, most notably those encoding phase I metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and CYP1B1. wikipedia.orgmdpi.com These enzymes are responsible for metabolizing BaP into its various derivatives, including this compound and the ultimate carcinogenic diol epoxides. nih.govwikipedia.org Therefore, BaP induces its own metabolism and bioactivation through the AhR signaling pathway. wikipedia.org

The metabolism of benzo(a)pyrene is a complex process involving a coordinated effort between phase I and phase II xenobiotic-metabolizing enzymes (XMEs). plos.org Following the initial oxidation by CYP enzymes (Phase I), the resulting intermediates, including epoxides and phenols, are further processed. plos.orgresearchgate.net

Key enzymes involved in this pathway include:

Cytochrome P450 (CYP) enzymes (CYP1A1, CYP1B1): These are the primary enzymes that oxidize BaP to form epoxides and phenolic metabolites like this compound. plos.org

Epoxide Hydrolase 1 (EH1): This enzyme hydrolyzes BaP-epoxides to form BaP-diols, which are precursors to the highly reactive diol-epoxides. plos.org

Glutathione (B108866) S-Transferases (GSTs): These Phase II enzymes detoxify BaP intermediates by conjugating them with glutathione, making them more water-soluble and easier to excrete. psu.eduplos.org

NAD(P)H: Quinone Oxidoreductase-1 (NQO1): This enzyme is involved in the reduction of BaP-quinones, another class of metabolites. plos.org

Beyond metabolic enzymes, BaP and its metabolites have been shown to interact with other protein signaling networks. In vascular smooth muscle cells, BaP can induce the activation of NF-κB and MAPK signaling pathways. frontiersin.org It can also increase the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling. frontiersin.org Inverse molecular docking studies have suggested that BaP has a strong binding affinity for various human proteins that are crucial for regulating gene expression and maintaining genetic stability. mdpi.com

Aryl Hydrocarbon Receptor (AhR) Activation and Ligand Binding

Molecular Reactivity Studies

The molecular reactivity of this compound (10-OH-BaP) is intrinsically linked to its electronic structure and susceptibility to metabolic and chemical oxidation. These processes can generate highly reactive intermediates that play a significant role in its biological activities.

Radical Cation Formation and Electrophilic Nature

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene (BaP) can proceed through one-electron oxidation to form radical cations. capes.gov.br This pathway is considered a crucial step in the generation of electrophilic species capable of interacting with cellular macromolecules.

One-electron oxidation of the parent compound, BaP, can be catalyzed by peroxidases, such as cytochrome P450 peroxidase, in the presence of a peroxide. nih.gov This process generates a BaP radical cation, with studies indicating that this radical formation occurs at the C6 position. nih.gov The resulting radical cation is a reactive electrophilic intermediate. Research has shown that when the BaP radical cation is generated through oxidation with agents like iodine or ferric ion, there is a significant localization of positive charge at the 6-carbon atom. psu.edu This electrophilic center is then susceptible to attack by nucleophilic compounds. psu.edu

The formation of PAH quinones from their hydroxylated precursors often proceeds through radical intermediates. capes.gov.br For instance, the autoxidation of 6-hydroxybenzo(a)pyrene involves a 6-oxobenzo(a)pyrene radical as an obligatory intermediate. Studies on various alkylated derivatives of BaP have explored how substituents influence these oxidation pathways. Research using chemical oxidizing systems and enzymatic reactions on compounds like 10-methylbenzo[a]pyrene demonstrated the formation of cationic radical species. nih.gov Specifically, 10-methylbenzo[a]pyrene was observed to produce a 6-oxy radical, highlighting the electronic influence of a substituent at the 10-position on the reactivity at the 6-position. nih.gov This suggests that 10-OH-BaP can likewise facilitate the formation of a radical cation, creating a potent electrophile.

Table 1: Oxidizing Systems Used to Generate Radical Cations from Benzo(a)pyrene and its Derivatives This table summarizes various chemical and enzymatic systems that have been experimentally used to induce the formation of radical cations from BaP and its alkylated derivatives. nih.gov

| Oxidizing System Category | Specific Reagent/Enzyme System |

| Chemical | Fenton's Reagent (FeSO₄/H₂O₂) |

| Trifluoroacetic acid-hydrogen peroxide (TFA/H₂O₂) | |

| Thallium tristrifluoracetate in trifluoroacetic acid (TTFA/TFA) | |

| Sulfuric Acid (H₂SO₄) | |

| Enzymatic | Horseradish Peroxidase (HRP/H₂O₂) |

| Rat Liver Microsomes |

Role in Redox Cycling

A key aspect of the molecular reactivity of 10-OH-BaP and its metabolites is their participation in redox cycling. This process involves the continuous reduction and re-oxidation of a molecule, leading to the generation of reactive oxygen species (ROS). researchgate.net The quinone metabolites derived from hydroxylated PAHs are particularly well-known for their redox activity. researchgate.netnih.gov

The metabolic pathway often involves the oxidation of a phenol, like 10-OH-BaP, to a quinone derivative, such as a benzo(a)pyrene-dione. These quinones can then undergo a one-electron reduction, catalyzed by enzymes like NADPH-cytochrome P450 reductase, to form semiquinone anion radicals. nih.gov In an aerobic environment, these semiquinone radicals can transfer an electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂•⁻). nih.gov This process establishes a futile cycle where the quinone is continuously recycled, leading to a sustained production of superoxide. nih.govresearchgate.net The superoxide anions can then be converted to other ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (OH•). nih.gov

The autoxidation of 6-hydroxybenzo(a)pyrene provides a well-studied example of this phenomenon, where the reaction consumes molecular oxygen and produces hydrogen peroxide, proceeding through a free radical intermediate. This redox cycling and the consequent generation of ROS are considered a significant mechanism contributing to the biological effects of these compounds. nih.govairies.or.jp

Table 2: Reactive Oxygen Species (ROS) Generated During Redox Cycling of Benzo(a)pyrene Quinones This table lists the primary ROS produced during the redox cycling of BaP-diones, which are metabolites of hydroxylated BaP. nih.gov

| Reactive Oxygen Species (ROS) | Chemical Formula | Description |

| Superoxide Anion Radical | O₂•⁻ | Formed when the semiquinone radical transfers an electron to molecular oxygen. |

| Hydrogen Peroxide | H₂O₂ | A product of superoxide dismutation or further reduction. |

| Hydroxyl Radical | OH• | A highly reactive species that can be formed from H₂O₂. |

| Peroxide | O₂²⁻ | A reduced form of oxygen involved in the ROS cascade. |

Cellular Responses and Signaling Modulation Mediated by 10 Hydroxybenzo a Pyrene Metabolites

Gene Expression Alterations

The introduction of 10-hydroxybenzo(a)pyrene and other B[a]P metabolites into a cellular environment triggers a cascade of changes in gene expression, primarily aimed at detoxification and cellular defense. These alterations are orchestrated through the activation of specific enzymes and the modulation of key transcriptional networks.

Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, CYP1B1, AKRs)

The metabolism of B[a]P and its derivatives is a double-edged sword, involving both detoxification and bioactivation processes. A critical step in this process is the induction of xenobiotic-metabolizing enzymes, particularly those from the Cytochrome P450 (CYP) superfamily and aldo-keto reductases (AKRs).

Upon exposure, B[a]P and its metabolites, including phenols like this compound, can induce the expression of CYP1A1 and CYP1B1. nih.govnih.gov This induction is primarily mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov When a ligand such as a B[a]P metabolite binds to the AhR, the resulting complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased transcription. kcl.ac.uk

Studies have shown that B[a]P exposure leads to a dose-dependent increase in the expression of CYP1A1 and CYP1B1 at both the mRNA and protein levels in various cell types, including colon cancer cells and human mammary epithelial cells. sci-hub.sedocumentsdelivered.com For instance, in HT-29 colon cancer cells, a significant fold change in CYP1A1 expression was observed with increasing concentrations of B[a]P. sci-hub.se Similarly, CYP1B1 expression is also induced, although sometimes to a lesser extent or with different kinetics compared to CYP1A1. nih.govsci-hub.se It is important to note that while some hydroxy-metabolites of B[a]P can induce these enzymes, others may have little to no activity. researchgate.net

Aldo-keto reductases (AKRs) also play a role in the metabolism of B[a]P, although their induction by specific metabolites like this compound is less characterized. AKRs are involved in the detoxification of reactive carbonyl compounds, which can be formed during B[a]P metabolism.

Table 1: Induction of Key Xenobiotic Metabolizing Enzymes by Benzo(a)pyrene and its Metabolites

| Enzyme | Inducing Compound(s) | Primary Regulatory Pathway | Cellular Location of Activity | Key Function in B[a]P Metabolism |

|---|---|---|---|---|

| CYP1A1 | Benzo(a)pyrene, some hydroxylated metabolites | Aryl Hydrocarbon Receptor (AhR) | Endoplasmic Reticulum | Oxidation of B[a]P to epoxides and phenols |

| CYP1B1 | Benzo(a)pyrene, some hydroxylated metabolites | Aryl Hydrocarbon Receptor (AhR) | Various tissues, including hormonally regulated ones | Bioactivation of B[a]P to carcinogenic diol epoxides |

| AKRs | Reactive carbonyls from B[a]P metabolism | Nrf2 | Cytosol | Detoxification of B[a]P-quinones |

Modulation of Transcriptional Networks (e.g., Nrf2, HIF-1α, AP-1, NF-κB)

The cellular response to this compound and other B[a]P metabolites extends beyond the induction of metabolizing enzymes to the modulation of broader transcriptional networks that govern stress responses, inflammation, and cell survival.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to electrophiles or reactive oxygen species (ROS), which can be generated during the metabolism of B[a]P, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov There, it binds to the antioxidant response element (ARE) in the promoter region of numerous target genes, including those encoding for phase II detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govacs.org B[a]P exposure has been shown to upregulate Nrf2 target genes. nih.gov

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that responds to changes in cellular oxygen levels. While primarily associated with hypoxia, there is evidence of crosstalk between the AhR and HIF-1α signaling pathways. d-nb.info

Activator protein-1 (AP-1) is a transcription factor composed of proteins from the Jun and Fos families. It is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK signaling pathway, which can be activated by cellular stress, often leads to the activation of AP-1. d-nb.infofrontiersin.org

Nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. d-nb.infofrontiersin.org Oxidative stress, a common consequence of B[a]P metabolism, is a known activator of the NF-κB pathway. frontiersin.org Activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other mediators of inflammation.

Impact on Cellular Macromolecules and Biological Processes (excluding direct damage/toxicity outcomes)

The metabolic activation of B[a]P to reactive intermediates, including those derived from this compound, can lead to interactions with cellular macromolecules, thereby affecting fundamental biological processes.

Effects on DNA Replication and Repair Processes

The formation of B[a]P-DNA adducts is a well-established consequence of B[a]P exposure and a critical initiating event in carcinogenesis. kcl.ac.ukfrontiersin.org These bulky adducts can physically obstruct the DNA replication machinery, leading to errors during DNA synthesis if not properly repaired. frontiersin.org

In response to DNA damage, cells activate complex DNA repair pathways. Nucleotide excision repair (NER) is the primary mechanism for removing bulky adducts like those formed by B[a]P metabolites. kcl.ac.uk The presence of these adducts can trigger cell cycle arrest, providing time for the NER machinery to excise the damaged DNA segment. kcl.ac.uk However, if the damage is extensive or the repair mechanisms are overwhelmed or faulty, errors can be introduced during the repair process itself or during translesion synthesis, where specialized DNA polymerases bypass the lesion.

Studies have shown that exposure to B[a]P can modulate the expression of genes involved in DNA repair. nih.gov Interestingly, some research suggests that B[a]P can increase the frequency of certain DNA repair processes like homologous recombination and non-homologous end joining, which, while intended to repair DNA double-strand breaks, can also be error-prone and contribute to genomic instability. nih.gov

Protein Modification and Functional Changes

Beyond DNA, reactive metabolites of B[a]P can also covalently bind to cellular proteins, leading to modifications that can alter their structure and function. inchem.org This can have a wide range of consequences depending on the protein that is modified.

For example, the modification of enzymes involved in critical metabolic pathways could disrupt cellular metabolism. The binding of B[a]P metabolites to signaling proteins could aberrantly activate or inhibit signaling cascades, contributing to the dysregulation of cellular processes. Furthermore, modification of structural proteins could compromise cellular integrity.

One area of interest is the interaction of B[a]P metabolites with proteins involved in their own metabolism. For instance, the binding of metabolites to CYP enzymes could potentially inhibit their activity, creating a feedback loop. Research has also investigated the impact of B[a]P on the function of proteins like cystatins, which are thiol proteinase inhibitors. researchgate.net

Advanced Analytical Methodologies for 10 Hydroxybenzo a Pyrene Research

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 10-Hydroxybenzo(a)pyrene, providing the necessary separation from a complex mixture of other metabolites and matrix components.

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a widely utilized technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, including hydroxybenzo(a)pyrenes. ppm.edu.pl The intrinsic fluorescence of these compounds allows for sensitive and selective detection. nih.gov

Research has demonstrated the successful separation of various benzo(a)pyrene (BaP) metabolites, including monohydroxylated and dihydrodiol forms, using reversed-phase HPLC columns, such as a C18 column. psu.eduresearchgate.net A gradient elution with a mobile phase consisting of a methanol (B129727)/water mixture is often employed to achieve effective separation. psu.eduresearchgate.net To enhance resolution and detection, derivatization of hydroxylated metabolites may be performed prior to analysis. psu.eduresearchgate.net The selection of optimal excitation and emission wavelengths is critical for maximizing sensitivity. For instance, in the analysis of multiple PAHs, wavelength programs are adapted during the chromatographic run to suit the specific properties of each eluting compound. sigmaaldrich.com For the analysis of BaP and its metabolites in microalgae cultures, one method utilized an isocratic mobile phase of 85% methanol and 15% water with fluorescence detection at an excitation wavelength of 263 nm and an emission wavelength of 430 nm for compounds including 3-hydroxy and 9-hydroxy BaP. unam.mx

| Parameter | HPLC-FLD Method for BaP Metabolites psu.edu | HPLC-FLD Method for BaP in Food nih.gov |

| Column | Reversed-phase ODS C18 (4.6 mm I.D., 100 mm length, 5 µm particle size) | SinoPak C18 (4.6 mm I.D., 100 mm length, 3 µm particle size) |

| Mobile Phase | Gradient elution with Methanol/Water (85/15, v/v) | Acetonitrile/Water (80/20, v/v) |

| Flow Rate | Not specified | 1.0 mL/min |

| Detection | Fluorescence Detection (FLD) | Fluorescence Detection (Ex: 290 nm, Em: 410 nm) |

| Limit of Detection (LOD) | 0.01-0.1 ng/mL (in urine) | 0.11 µg/kg |

| **Linearity (R²) ** | 0.992 to 1.000 | > 0.9999 |

| Recovery | 90.3-101.6% (in urine) | 89.86-100.01% |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of PAH metabolites. psu.eduresearchgate.net It offers high sensitivity and specificity, particularly when operated in tandem mass spectrometry (MS/MS) mode. hpst.cz A significant consideration for GC-MS analysis of hydroxylated PAHs like this compound is the necessity of a derivatization step. This is required to convert the polar hydroxyl group into a less polar, more volatile derivative, which improves chromatographic peak shape and detection sensitivity. europa.eu

In a study developing a method for 19 PAH metabolites in human urine, GC-MS/MS achieved exceptionally low limits of quantitation (LOQs), as low as 2.5 parts per trillion (ppt) for some analytes. hpst.cz For 3-hydroxybenzo[a]pyrene, the method was sensitive enough to meet the requirement of a minimum signal-to-noise ratio of 10 at a concentration of 0.01 µg/L. hpst.cz This high sensitivity is crucial because only a small fraction of BaP is excreted in urine, with the majority being eliminated through feces. hpst.cz

| Parameter | GC-MS/MS Method for PAH Metabolites in Urine hpst.cz |

| Instrument | Agilent 7890 GC coupled to an Agilent 7000B Series Triple Quadrupole GC/MS |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Example | 3-Hydroxybenzo[a]pyrene |

| Limit of Quantitation (LOQ) | As low as 0.0025 µg/L (2.5 ppt) |

| Recovery | 94% to 104% for most of the 19 metabolites |

| Precision (RSD) | < 10% (intra-day and inter-day) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for analyzing PAH metabolites due to its high selectivity and sensitivity, often eliminating the need for extensive sample derivatization required for GC-MS. researchgate.net A new rapid HPLC-MS method was developed for the separation and characterization of ten BaP hydroxyderivatives, including 10-hydroxybenzo[a]pyrene, using an electrospray ionization (ESI) source in positive mode. researchgate.net This method demonstrated a linear response across a concentration range of 50–1000 ng/mL. researchgate.net

For ultra-trace analysis, derivatization can be employed to significantly enhance sensitivity. One study developed an LC-ESI-MS/MS method for 3-hydroxybenzo[a]pyrene in human urine using dansyl chloride derivatization, which lowered the instrument detection limit by 60-fold compared to the underivatized compound. pku.edu.cn This allowed for a limit of quantification (LOQ) of 0.3 ng/L in urine. pku.edu.cn Another sensitive LC-MS/MS method for 3-OH-BaP in urine reported accuracy rates between 85–115% and recovery rates determined by comparing samples spiked before and after sample work-up. mdpi.com

| Parameter | LC-ESI-MS/MS with Derivatization pku.edu.cn | LC-MS/MS for 3-OH-BaP mdpi.com | Rapid HPLC-MS for 10 OH-BaPs researchgate.net |

| Technique | UHPLC-ESI-MS/MS | LC-MS/MS | HPLC-MS |

| Derivatization | Dansyl chloride | FMPT solution | None |

| Ionization | ESI-positive | ESI-positive | ESI-positive |

| Limit of Quantification (LOQ) | 0.3 ng/L (for 3-OHBaP in urine) | LLOQ: 50 pg/L | Not specified |

| Linear Range | 50-4000 ng/L | 50-3321 pg/L | 50-1000 ng/mL |

| Recovery | 68.7 ± 5.47% (for 3-OHBaP) | >80% (average) | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization Strategies for Research Applications

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The goal is to extract the analyte from the sample matrix (e.g., urine, plasma, cell cultures), remove interferences, and concentrate it to a level suitable for instrumental analysis. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of PAH metabolites from aqueous samples. researchgate.netfishersci.com It is generally simpler, uses fewer organic solvents, and offers better selectivity compared to liquid-liquid extraction. fishersci.com C18-bonded silica (B1680970) is a common sorbent for extracting nonpolar to moderately polar compounds like PAH metabolites from aqueous matrices such as urine. pku.edu.cnuzh.ch The procedure typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a small volume of an organic solvent. pku.edu.cnmdpi.com

In the analysis of BaP metabolites in microalgae cultures, a methodology combining SPE for the liquid media and matrix solid-phase dispersion (MSPD) for the biomass was developed, followed by on-line SPE preconcentration before HPLC-FD analysis. unam.mxcapes.gov.br For urine samples, the process often includes enzymatic hydrolysis to free the conjugated metabolites, followed by SPE for cleanup and enrichment. mdpi.comuzh.ch

Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. researchgate.net Research comparing LLE with SPE for the extraction of BaP and its metabolites from urine and plasma found that LLE provided better extraction recoveries, ranging from 90.3-101.6% in n-hexane for urine and 95.7-106.3% in acetone (B3395972) for plasma. psu.eduresearchgate.net

A typical LLE procedure for cell culture samples might involve adding methanol and chloroform (B151607) to the aqueous sample, vortexing, and centrifuging to separate the layers. The organic layer containing the analytes is then collected, and the process may be repeated to improve recovery. nih.gov In some advanced methods, LLE is used as a cleanup step after an initial SPE enrichment and derivatization reaction. For instance, after derivatizing hydroxylated PAHs with dansyl chloride in an aqueous buffer, the derivatives were extracted into an organic solvent using LLE before further cleanup with a silica cartridge. pku.edu.cn

Enzymatic Hydrolysis of Conjugates

Enzymatic hydrolysis is a widely employed technique for the deconjugation of BaP metabolites from biological fluids such as urine and plasma. sigmaaldrich.com This process typically utilizes enzymes like β-glucuronidase and arylsulfatase to break the bonds between the metabolite and its conjugating group. nih.govnih.gov

The procedure for the determination of 3-hydroxybenzo(a)pyrene (a positional isomer of this compound) often includes enzymatic hydrolysis as a key sample preparation step before analysis by methods like high-performance liquid chromatography (HPLC). researchgate.net For instance, a common method involves the use of β-glucuronidase/arylsulfatase from Helix pomatia. mdpi.com In a typical protocol, a urine sample is buffered to an optimal pH (e.g., pH 5.0-5.5), and the enzyme is added. mdpi.com The mixture is then incubated, often overnight (approximately 16-18 hours) at 37°C, to ensure complete hydrolysis. mdpi.com

The efficiency of hydrolysis can be influenced by several factors, including the source of the enzyme, pH, temperature, and incubation time. nih.gov For example, β-glucuronidase from Helix pomatia is effective for a range of phytoestrogen conjugates, and its activity can be enhanced by increasing the temperature to 45°C or by increasing the enzyme concentration. nih.gov While enzymes from molluscan sources often contain both β-glucuronidase and sulfatase activity, preparations from other sources like E. coli may have lower sulfatase activity. sigmaaldrich.com

Following enzymatic hydrolysis, the liberated, unconjugated metabolites are typically extracted from the aqueous sample using an organic solvent before instrumental analysis. nih.gov This sample clean-up and concentration step is crucial for achieving the low detection limits required for biomonitoring studies. researchgate.net

Table 1: Enzymes Used in the Hydrolysis of Benzo(a)pyrene Metabolite Conjugates

| Enzyme | Source | Typical Application | Reference |

|---|---|---|---|

| β-Glucuronidase | Helix pomatia | Hydrolysis of glucuronide conjugates of BaP metabolites in urine. | mdpi.com |

| Arylsulfatase | Helix pomatia | Hydrolysis of sulfate (B86663) conjugates of BaP metabolites in urine (often in combination with β-glucuronidase). | nih.gov |

| β-Glucuronidase | Escherichia coli | Alternative to Helix pomatia enzyme, may have lower intrinsic contamination of target analytes. | sigmaaldrich.comnih.gov |

Spectroscopic Characterization and Quantification

Spectroscopic techniques are indispensable for the identification and quantification of this compound and related compounds. These methods exploit the interaction of molecules with electromagnetic radiation to provide detailed structural information and sensitive detection.

Room-Temperature Fluorescence (RTF) Spectroscopy

Room-temperature fluorescence (RTF) spectroscopy is a highly sensitive technique for the detection and quantification of fluorescent compounds like this compound. nih.gov The method is particularly advantageous for analyzing monohydroxy metabolites of polycyclic aromatic hydrocarbons (PAHs) in biological samples. nih.gov

A notable application of RTF involves solid-phase extraction, where the analyte is first concentrated on a membrane, such as an octadecyl-silica membrane. nih.govfapesp.br This membrane then serves as a solid substrate for the RTF measurement, a dual-purpose approach that enhances sensitivity. nih.gov This technique has been successfully used for the analysis of 3-hydroxybenzo(a)pyrene in synthetic urine samples, achieving high recovery rates. nih.gov The non-destructive nature of fluorescence measurements allows the sample on the membrane to be preserved for further analysis by other high-resolution methods if needed. nih.gov

The major challenge in fluorescence spectroscopy of complex mixtures is spectral overlapping. nih.gov However, the high selectivity of fluorescence allows for the detection of extremely low concentrations, with detection limits for some BaP metabolites reaching the picogram per milliliter range. nih.gov

Table 2: RTF Spectroscopy Performance for a BaP Metabolite

| Analyte | Recovery from Synthetic Urine | Limit of Detection (10 mL sample) | Reference |

|---|---|---|---|

| 3-Hydroxybenzo[a]pyrene | 99.0 ± 1.2% | Not specified, but generally in the pg/mL range for similar compounds | nih.gov |

Time-Resolved Excitation Emission Matrix Analysis

To overcome the limitations of conventional fluorescence spectroscopy, such as spectral overlap in complex mixtures, more advanced techniques like time-resolved excitation-emission matrix (TREEM) analysis can be employed. mdpi.com An excitation-emission matrix (EEM) is a 3D plot of fluorescence intensity as a function of both excitation and emission wavelengths, creating a unique "fingerprint" of a fluorescent molecule. edinst.com

By adding a time-resolved component, TREEM can differentiate between fluorophores with similar spectral properties but different fluorescence decay times. This adds another dimension of selectivity to the analysis. The combination of EEM with mathematical deconvolution algorithms, such as parallel factor analysis (PARAFAC), allows for the resolution of heavily overlapping spectra of multiple analytes in a single sample. mdpi.com While this specific technique's application directly to this compound is not detailed in the provided context, its successful use for resolving co-eluting PAHs like benzo[a]pyrene (B130552) and dibenzo[a,l]pyrene (B127179) demonstrates its potential for complex metabolite analysis. mdpi.comresearchgate.net

Another related technique is excitation-resolved area-normalized emission spectroscopy (ERANES), a steady-state fluorescence method that can be used to investigate heterogeneous fluorescence from mixtures of fluorophores. rsc.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Adduct and Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical tools for the definitive structural elucidation of this compound, its metabolites, and their adducts with biological macromolecules like DNA.

Mass Spectrometry (MS) is highly sensitive and provides precise molecular weight information, which is crucial for identifying metabolites. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a formidable tool for quantifying specific compounds in complex biological matrices. nih.gov For instance, LC-MS/MS methods have been developed for the sensitive quantification of 3-hydroxybenzo(a)pyrene in urine. mdpi.com Tandem MS (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions, which can help in the unambiguous identification of adducts. ugent.be For example, the analysis of DNA adducts of benzo[a]pyrene diol epoxide (BPDE) by LC-MS/MS allows for the identification of specific adducts formed with deoxyguanosine and deoxyadenosine (B7792050). researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an invaluable tool for the complete structural characterization of novel compounds. While less sensitive than MS, NMR is unparalleled in its ability to determine the precise stereochemistry and conformation of molecules. aacrjournals.org It has been instrumental in characterizing the various isomeric hydroxybenzo[a]pyrenes and their adducts. aacrjournals.orgacs.org For example, NMR was used to characterize the stable adducts formed from the reaction of benzo[a]pyrene-7,8-quinone with deoxyguanosine. aacrjournals.org

The combined use of MS and NMR is often necessary for the complete and unambiguous identification and characterization of BaP metabolites and their DNA adducts. aacrjournals.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxybenzo(a)pyrene |

| Benzo(a)pyrene |

| Benzo(a)pyrene-7,8-quinone |

| Benzo[a]pyrene diol epoxide (BPDE) |

| Deoxyadenosine |

| Deoxyguanosine |

| Dibenzo[a,l]pyrene |

| Glucuronic acid |

Computational and Theoretical Investigations of 10 Hydroxybenzo a Pyrene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the chemical properties and reactivity of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, including 10-Hydroxybenzo(a)pyrene (10-OH-BaP). DFT calculations provide valuable insights into the electronic structure, stability, and reaction mechanisms at a molecular level, complementing experimental findings.

Prediction of Reactive Sites and Adduct Structures

DFT-based methods are instrumental in predicting the most likely sites for chemical reactions on the benzo(a)pyrene (BaP) ring system. One key approach involves calculating the average local ionization energy (ALIE) at different atomic and bond sites. nih.gov The site with the lowest ALIE value is the most susceptible to electrophilic attack, as it indicates where an electron is most easily removed or shared. nih.gov For the parent compound, BaP, the carbon at position 6 (C6) has the lowest ALIE value, which corresponds well with the formation of 6-nitrobenzo[a]pyrene. nih.gov

When considering the formation of hydroxybenzo[a]pyrenes, DFT calculations can predict the thermodynamic stability of all possible OH-PAH radical intermediate adducts. nih.gov With few exceptions, the most stable adduct corresponds to the most reactive site on the PAH. nih.gov In the context of 10-OH-BaP, DFT is used to model the structure of adducts formed with biological macromolecules. For instance, first-principles calculations based on DFT have been used to investigate the interactions between BaP metabolites, such as benzo[a]pyrene-7,8-dione (B196088) (BPQ), and DNA. aip.org These studies identify possible adducts, including those formed at the C10 position, and analyze their structural and energetic properties. aip.org

Energetic Landscape of Reaction Pathways and Stability Calculations

DFT calculations are crucial for mapping the energetic landscape of reactions involving BaP and its derivatives. This includes calculating the activation energies for different reaction steps and the relative stabilities of intermediates and products. nih.govfrontiersin.org For example, studies on the degradation of BaP have used DFT to show that the formation of hydroxybenzo[a]pyrene can proceed through a multi-step process involving epoxidation, hydrogen transfer, and rearrangement. nih.govfrontiersin.org

One study demonstrated that the [Mn]-O-O corrolazine catalyzed degradation of BaP to 11-hydroxybenzo[a]pyrene (B1210394) involves a three-step mechanism with activation energies of 23.3 kcal/mol for the initial epoxidation, 37.98 kcal/mol for hydrogen transfer, and a high barrier of 53.47 kcal/mol for the final rearrangement to form the hydroxylated product. nih.govfrontiersin.org These high activation energies for the second and third steps suggest the reaction may halt at the intermediate epoxide stage, which is a more toxic compound. nih.govfrontiersin.org

Furthermore, DFT has been employed to investigate how external factors, such as an oriented external electric field (OEEF), can alter reaction pathways. nih.govfrontiersin.org Calculations showed that applying an OEEF can simplify the degradation of BaP to hydroxybenzo[a]pyrene into a single step, thereby avoiding the formation of the toxic epoxide intermediate. nih.govfrontiersin.org The stability of various substituted pyrene (B120774) derivatives has also been analyzed using DFT, revealing that stability increases with the polarity of the solvent. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that provide a dynamic and interactive view of how metabolites like 10-OH-BaP interact with biological macromolecules such as proteins and DNA. researchgate.net These methods are essential for understanding the molecular basis of toxicity and carcinogenesis.

Ligand-Protein Interaction Modeling

Molecular docking is widely used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. researchgate.netijpsonline.com This is achieved by sampling various conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. researchgate.net For BaP and its metabolites, inverse molecular docking has been used to identify potential human target proteins by screening them against a large library of proteins. mdpi.com

In such studies, proteins with high docking affinities for BaP and its derivatives are selected for further investigation. mdpi.com Molecular dynamics (MD) simulations can then be used to refine the docked poses and assess the stability of the ligand-protein complex over time. mdpi.com These simulations reveal that BaP primarily interacts with proteins through hydrophobic and π-stacking interactions. mdpi.com For example, docking studies have shown extensive interactions between diarylpyrimidine derivatives and key residues in the active site of HIV-1 reverse transcriptase, such as Lys101, Tyr188, and Phe227. ijpsonline.com

| Tool | Application in Ligand-Protein Interaction Modeling | Reference |

| AutoDock | Used to explore the binding modes of ligands in the active sites of proteins like HIV-1 reverse transcriptase. ijpsonline.com | ijpsonline.com |

| AutoDock Vina | Employed for docking ligands to a range of human proteins to identify potential targets. mdpi.com | mdpi.com |

| Discovery Studio Visualizer | Utilized for analyzing and visualizing the interactions between ligands and protein residues. ijpsonline.com | ijpsonline.com |

| Chimera | Used for preparing protein and ligand structures for docking and for visualizing the results. mdpi.com | mdpi.com |

DNA-Metabolite Binding Simulations and Intercalation Models

The interaction of BaP metabolites with DNA is a critical step in chemical carcinogenesis. Computational simulations are vital for understanding how these metabolites bind to and damage DNA. Kinetic flow dichroism studies have indicated that the carcinogenic enantiomer of benzo(a)pyrene diol epoxide (BPDE) initially binds to DNA through intercalation before forming covalent adducts at external sites. capes.gov.br

First-principles calculations based on DFT have been employed to study the formation of covalent adducts between BaP metabolites and DNA nucleobases. aip.org For instance, the interaction between benzo[a]pyrene-7,8-dione (BPQ) and deoxyguanosine has been modeled, showing the formation of a covalent bond between the C10 atom of BPQ and the N2 atom of guanine (B1146940). aip.org These simulations also revealed that non-covalent, van der Waals-bound adducts can have comparable or even greater binding energies than the covalent adducts. aip.org

MD simulations can further elucidate the structural consequences of adduct formation on the DNA double helix. These simulations provide insights into how the adducted DNA is distorted, which can affect DNA replication and repair processes.

Structure-Activity Relationship (SAR) Derivations in Research Contexts

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. For BaP and its derivatives, SAR is crucial for understanding why certain metabolites are more carcinogenic than others.

Experimental studies have tested the mutagenic and cytotoxic activity of various BaP oxides and phenols. nih.gov For example, benzo[a]pyrene (B130552) 4,5-oxide was found to be highly mutagenic, while the 7,8- and 9,10-oxides were significantly less active. nih.gov Among the phenols, 8-hydroxybenzo[a]pyrene was the most cytotoxic. nih.gov Such experimental data provides the foundation for developing computational SAR models.

Quantitative structure-activity relationship (QSAR) models use statistical methods to correlate chemical descriptors with biological activity. In the context of PAHs, QSAR models have been developed to predict toxicity based on parameters derived from theoretical models. researchgate.net These models can help to prioritize untested chemicals for further toxicological evaluation. Computational studies, including molecular docking and DFT, provide the structural and energetic parameters that are often used as descriptors in QSAR models. For example, the binding affinities and interaction energies calculated from docking simulations can be used to predict the inhibitory activity of a series of compounds against a particular protein target. ijpsonline.com

Environmental and Biological Formation Pathways Beyond Xenobiotic Metabolism E.g., Microbial Degradation

Abiotic and Biotic Degradation Studies in Model Systems

The transformation of benzo(a)pyrene in the environment is not solely dependent on metabolic processes within higher organisms. Abiotic factors and microbial communities play a significant role in its degradation, leading to various oxygenated products, including hydroxylated isomers.

Abiotic Degradation: Abiotic transformation of BaP can occur through processes like photodegradation and chemical oxidation, often catalyzed by components of the soil and atmospheric particles. tandfonline.com Studies have shown that PAHs can be oxidized by metal oxides (e.g., MnO₂, FeₓOᵧ) and clay minerals without light. tandfonline.com For instance, the transformation of BaP on montmorillonite (B579905) clays (B1170129) modified with transition-metal ions like Fe(III) and Cu(II) follows first-order kinetics and results in the formation of environmentally persistent free radicals (EPFRs). acs.org Phototransformation, enhanced by natural photosensitizers, is another key pathway. tandfonline.com In aqueous environments, the phototransformation of BaP can be accelerated by natural porphyrins, such as chlorophyll, leading to the formation of BaP-quinones through the action of singlet oxygen and hydroxyl radicals. researchgate.net The heterogeneous oxidation of BaP with gas-phase ozone can also lead to the formation of epoxide intermediates, which are precursors to hydroxylated forms. researchgate.net

Biotic Degradation: Microorganisms, including bacteria and fungi, are capable of degrading high-molecular-weight PAHs like benzo(a)pyrene. This microbial degradation is a key process in the natural attenuation of these pollutants. researchgate.net The initial step often involves the action of oxygenase enzymes that introduce hydroxyl groups onto the BaP molecule.

Bacterial degradation has been observed in various species. Mycobacterium vanbaalenii PYR-1, for example, initiates its attack on BaP through dioxygenation at several positions, including C-9,10. nih.gov This leads to the formation of benzo(a)pyrene cis-9,10-dihydrodiol, a direct precursor to 9- or 10-hydroxybenzo[a]pyrene. nih.gov Similarly, Mycobacterium sp. strain RJGII-135 transforms BaP by dioxygenation at the 4,5-, 7,8-, and 9,10-positions. pjoes.com A study involving a consortium of Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus identified dihydroxy-BaP isomers as metabolites, indicating the action of dioxygenases. mdpi.com The halophilic bacterium Staphylococcus haemolyticus has also been shown to actively degrade BaP. nih.gov

Fungal degradation of BaP also yields hydroxylated products. The yeast Rhodotorula mucilaginosa has been found to produce metabolites such as 3-hydroxy-benzo[a]pyrene and 9-hydroxy-benzo[a]pyrene. mdpi.com Fungi like Aspergillus nidulans and Aspergillus oryzae can effectively degrade BaP, with studies identifying specific cytochrome P450 monooxygenases (CYPs) in Penicillium chrysogenum capable of oxidizing BaP to 3-hydroxybenzo[a]pyrene. asm.org Defined fungal-bacterial co-cultures have demonstrated significantly enhanced degradation of BaP compared to individual microbial cultures. nih.govasm.org

Table 1: Microbial Degradation of Benzo(a)pyrene and Formation of Hydroxylated Metabolites

| Microorganism | Type | Key Findings/Metabolites | Reference |

|---|---|---|---|

| Mycobacterium vanbaalenii PYR-1 | Bacteria | Initiates attack by dioxygenation at C-9,10, forming benzo[a]pyrene (B130552) cis-9,10-dihydrodiol. | nih.gov |

| Mycobacterium sp. strain RJGII-135 | Bacteria | Transforms BaP via dioxygenation at C-4,5, C-7,8, and C-9,10. | pjoes.com |

| Rhodotorula mucilaginosa | Yeast (Fungus) | Produces 3-hydroxy-benzo[a]pyrene and 9-hydroxy-benzo[a]pyrene. | mdpi.com |

| Aspergillus nidulans | Fungus | Effectively degrades BaP; related fungal CYPs produce 3-hydroxybenzo[a]pyrene. | asm.org |

| Bacterial Consortium (B. japonicum, M. luteus, B. cereus) | Bacteria | Produces dihydroxy-BaP isomers. | mdpi.com |

| Fungal-Bacterial Coculture (P. janthinellum & Bacterial Consortium VUN 10,009) | Fungus/Bacteria | Significantly greater degradation of BaP (27%) compared to individual cultures. | nih.gov |

Catalytic Transformations in Environmental Matrices (e.g., by Mn-Corrolazine)

Beyond microbial action, specific chemical catalysts present in environmental matrices can transform benzo(a)pyrene. A notable example involves the use of manganese-corrolazine ([Mn]-Cor) complexes, which have been studied for their ability to catalytically degrade BaP into hydroxybenzo[a]pyrene. frontiersin.orgnih.govresearchgate.net

Theoretical studies using density functional theory have shown that Mn-corrolazine can catalyze the degradation of BaP to hydroxybenzo[a]pyrene. frontiersin.orgnih.gov In the absence of an external electric field, this transformation proceeds via a three-step mechanism:

Epoxidation: The initial step involves an attack on the BaP molecule to form a more toxic and stable epoxide intermediate, specifically 11,12-epoxybenzopyrene. frontiersin.orgresearchgate.net

Hydrogen Transfer frontiersin.org

Rearrangement: The final step leads to the formation of 11-hydroxybenzo[a]pyrene (B1210394) (11-OH-BaP). frontiersin.orgresearchgate.net

The reaction activation energy for the initial epoxidation step was calculated to be 23.3 kcal/mol. frontiersin.org

Interestingly, the application of an oriented external electric field (OEEF) can greatly simplify this degradation pathway. nih.gov When the OEEF intensity is increased beyond a certain threshold (0.004 a.u.), the degradation can occur in a single step. nih.govresearchgate.net This one-step process avoids the formation of the more toxic epoxide intermediate, as the catalyst can directly abstract a hydrogen atom from the BaP molecule. nih.gov This research highlights a potential novel and more environmentally friendly strategy for BaP degradation. nih.gov

Table 2: Catalytic Transformation of Benzo(a)pyrene by Mn-Corrolazine

| Condition | Mechanism | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| No Oriented External Electric Field (OEEF) | Three-step process (Epoxidation, H-transfer, Rearrangement) | 11,12-epoxybenzopyrene | 11-hydroxybenzo[a]pyrene | frontiersin.orgresearchgate.net |

| With Oriented External Electric Field (OEEF > 0.004 a.u.) | One-step process (Direct H-abstraction) | None (avoids epoxide intermediate) | hydroxybenzo[a]pyrene | nih.gov |

Future Research Avenues and Methodological Advancements for 10 Hydroxybenzo a Pyrene Studies

Integration of Multi-Omics Approaches in Metabolite Research

The study of metabolites like 10-OH-BaP is greatly enhanced by the integration of various "omics" technologies, which allow for the large-scale analysis of biological molecules. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to understand the complex cellular responses to 10-OH-BaP exposure.

Future research will increasingly utilize these integrated approaches to build a holistic view of the biological perturbations caused by 10-OH-BaP. For instance, by correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and the metabolic profile (metabolomics), researchers can construct detailed pathway analyses. This can reveal not only the direct targets of 10-OH-BaP but also the downstream consequences of its interactions within the cell.

Studies on the parent compound, benzo(a)pyrene, have already demonstrated the power of such approaches. For example, integrative omics have been used to characterize and classify pulmonary vascular disease, providing comprehensive information on genes, transcripts, proteins, and metabolites. nih.gov Untargeted metabolomics, in particular, has been instrumental in identifying significantly altered metabolites and metabolic pathways in cells exposed to BaP. iaea.org These studies have revealed metabolic reprogramming in areas such as lipid, amino acid, and nucleotide metabolism as key events in BaP-induced toxicity. iaea.orgnih.gov Similar focused multi-omics studies on 10-OH-BaP will be crucial to delineate its specific contributions to these processes, separate from the effects of other BaP metabolites.

The application of multi-omics is not limited to in vitro cell models. Future studies will likely involve the analysis of samples from in vivo models and human populations exposed to BaP, integrating multi-omics data with clinical information to identify biomarkers of exposure and effect related to 10-OH-BaP. This will enhance our understanding of its role in human diseases such as cancer. researchgate.netmedrxiv.org

| Omics Technology | Application in 10-Hydroxybenzo(a)pyrene Research | Potential Insights |

| Genomics | Identifying genetic variations that influence the metabolism of benzo(a)pyrene to this compound. | Understanding individual susceptibility to benzo(a)pyrene-induced toxicity. |

| Transcriptomics | Analyzing changes in gene expression in response to this compound exposure. | Revealing the cellular pathways and biological processes affected by the metabolite. |

| Proteomics | Quantifying alterations in protein levels and post-translational modifications after this compound treatment. | Identifying protein targets and signaling networks modulated by this compound. |

| Metabolomics | Profiling the changes in the cellular metabolome following exposure to this compound. | Elucidating the metabolic reprogramming and downstream functional consequences of this compound. |

Development of Novel Biosensors for Research Applications

The rapid and sensitive detection of 10-OH-BaP in various matrices is essential for both research and environmental monitoring. The development of novel biosensors presents a promising avenue for achieving this. Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in the presence of a target analyte. nih.govnih.gov

Future research in this area will focus on creating highly specific and sensitive biosensors for 10-OH-BaP. This involves the design and engineering of biorecognition elements, such as antibodies, enzymes, or nucleic acid aptamers, that can selectively bind to 10-OH-BaP with high affinity. For instance, the development of monoclonal antibodies specific to 10-OH-BaP could form the basis of highly selective immunosensors. medcraveonline.com

Electrochemical and optical transduction methods are the most common platforms for biosensor development. medcraveonline.com Future advancements may include the use of nanomaterials, such as graphene or gold nanoparticles, to enhance the sensitivity and performance of these biosensors. researchgate.net For example, a layer-by-layer assembly of DNA and hemin (B1673052) on a graphene-modified electrode has been explored for the electrochemical detection of BaP and its metabolites. researchgate.net

Whole-cell biosensors, which utilize genetically engineered microorganisms that produce a detectable signal (e.g., luminescence or fluorescence) in the presence of the target compound, are another area of active research. tandfonline.com While current whole-cell biosensors are often developed for broader classes of PAHs, future efforts could focus on engineering specific metabolic pathways and reporter systems that are selectively activated by 10-OH-BaP.

The application of these novel biosensors will extend beyond simple detection. They could be employed in high-throughput screening assays to identify factors that influence the formation or detoxification of 10-OH-BaP. Furthermore, the development of in situ and portable biosensors will enable real-time monitoring of 10-OH-BaP in environmental samples or even within biological systems, providing dynamic information about its distribution and fate. mdpi.com

| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Application for this compound |

| Immunosensor | Antibody | Electrochemical, Optical | Highly selective detection in biological fluids and environmental samples. |

| Enzyme-based Biosensor | Enzyme (e.g., P450) | Electrochemical | Measurement of enzymatic activity related to this compound formation or metabolism. |

| DNA-based Biosensor | DNA Aptamer | Electrochemical, Optical | Detection based on specific binding to this compound. scholars.direct |

| Whole-cell Biosensor | Engineered Microorganism | Luminescence, Fluorescence | High-throughput screening for modulators of this compound activity. tandfonline.com |

Advanced Modeling of Complex Biological Interactions and Systems

Computational modeling provides a powerful tool to simulate and predict the complex biological interactions of 10-OH-BaP. These models can range from the molecular level, examining the interaction of 10-OH-BaP with specific proteins, to the systems level, simulating its metabolic fate and toxicological impact within a whole organism.

Future research will see the development of more sophisticated and predictive models. At the molecular level, inverse molecular docking and molecular dynamics simulations can be used to identify potential protein targets of 10-OH-BaP and to characterize the stability and dynamics of these interactions. mdpi.com This can provide insights into the mechanisms by which 10-OH-BaP exerts its biological effects.

Kinetic modeling will also play a crucial role in understanding the formation and fate of 10-OH-BaP. By constructing mathematical models based on experimentally determined kinetic parameters of the enzymes involved in BaP metabolism, researchers can simulate the time-course of metabolite formation under various conditions. nih.gov Such models can predict the levels of transient and unstable intermediates, which are often difficult to measure experimentally, and can help to elucidate the factors that determine the balance between detoxification and bioactivation pathways. nih.gov

Physiologically based pharmacokinetic (PBPK) models represent a more comprehensive approach, simulating the absorption, distribution, metabolism, and excretion of BaP and its metabolites, including 10-OH-BaP, in the whole body. researchgate.net Future PBPK models will likely incorporate multi-omics data to create more personalized and accurate predictions of individual responses to BaP exposure. These models can be invaluable for risk assessment and for extrapolating findings from animal studies to humans.

The integration of these advanced modeling approaches with experimental data will be key to building a comprehensive and predictive understanding of the biological significance of 10-OH-BaP. This will ultimately aid in the development of strategies to mitigate the adverse health effects of benzo(a)pyrene exposure.

Q & A

Q. What frameworks are recommended for integrating this compound data into cumulative risk assessments?

- Methodological Answer : Apply the EPA’s IRIS framework for dose-response modeling, incorporating toxicity equivalence factors (TEFs) relative to Benzo[a]pyrene. Use probabilistic models to account for exposure heterogeneity and uncertainty analysis (e.g., Monte Carlo simulations) .

Retrosynthesis Analysis